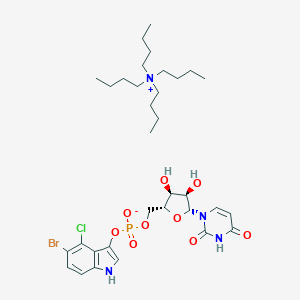

U-3'-Bcip

Description

Properties

CAS No. |

132900-87-9 |

|---|---|

Molecular Formula |

C33H51BrClN4O9P |

Molecular Weight |

794.1 g/mol |

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;tetrabutylazanium |

InChI |

InChI=1S/C17H16BrClN3O9P.C16H36N/c18-7-1-2-8-12(13(7)19)9(5-20-8)31-32(27,28)29-6-10-14(24)15(25)16(30-10)22-4-3-11(23)21-17(22)26;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-5,10,14-16,20,24-25H,6H2,(H,27,28)(H,21,23,26);5-16H2,1-4H3/q;+1/p-1/t10-,14-,15-,16-;/m1./s1 |

InChI Key |

HAHLELUTESRHIM-QHGBZGEGSA-M |

SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |

Isomeric SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |

Other CAS No. |

132900-87-9 |

Synonyms |

U-3'-BCIP uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate |

Origin of Product |

United States |

Mechanistic Investigations of U 3 Bcip As an Enzymatic Substrate

Enzymatic Hydrolysis Mechanism of U-3'-BCIP by Ribonuclease A (RNase A)

Bovine pancreatic Ribonuclease A (RNase A), an endoribonuclease with the Enzyme Commission number 3.1.27.5, catalyzes the cleavage of phosphodiester bonds in single-stranded RNA. agscientific.comebi.ac.uk The catalytic mechanism is a well-studied example of acid-base catalysis, primarily involving two critical histidine residues in the active site: His12 and His119. agscientific.comproteopedia.org These residues can both accept and donate protons at physiological pH, allowing them to act as either a general acid or a general base during the reaction. agscientific.comproteopedia.org

The hydrolysis of the phosphodiester bond in a substrate like this compound occurs via a two-step process:

Transphosphorylation : His12, acting as a general base, abstracts a proton from the 2'-hydroxyl group of the uridine (B1682114) ribose sugar. agscientific.comwikipedia.org This enhances the nucleophilicity of the 2'-oxygen, which then attacks the adjacent, electrophilic phosphorus atom. agscientific.comproteopedia.org Simultaneously, His119 acts as a general acid, donating a proton to the 5'-oxygen of the leaving group (the indolyl moiety in the case of this compound), facilitating the cleavage of the P-O bond. agscientific.comebi.ac.uk This step results in the formation of a pentavalent phosphate (B84403) transition state, which is stabilized by a positively charged lysine (B10760008) residue, Lys41, in the active site. ebi.ac.ukwikipedia.org The product of this first step is a 2',3'-cyclic phosphodiester intermediate. proteopedia.orgraineslab.com

Hydrolysis : In the second step, the roles of the histidine residues are reversed. His119 now acts as a general base, abstracting a proton from a water molecule, thereby activating it for a nucleophilic attack on the phosphorus of the 2',3'-cyclic intermediate. agscientific.comproteopedia.org His12, now acting as a general acid, donates a proton to the 2'-oxygen as the cyclic phosphate is opened. ebi.ac.ukproteopedia.org This hydrolysis step resolves the cyclic intermediate to a 3'-phosphate group, completing the reaction. agscientific.com

Substrate recognition by RNase A involves interactions with both the phosphate backbone and the individual nucleobases. proteopedia.org The active site cleft contains a high concentration of positively charged residues, such as Lys7, Arg10, and Lys66, which recognize the negatively charged phosphate backbone of the RNA substrate. proteopedia.org

RNase A exhibits a distinct specificity, preferentially cleaving the phosphodiester bond at the 3'-side of pyrimidine (B1678525) nucleotides, namely cytosine (C) and uridine (U). agscientific.comebi.ac.uk The enzyme cleaves bonds after cytidine (B196190) residues at a rate roughly twofold faster than after uridyl residues. agscientific.com this compound is an effective substrate precisely because it contains a uridine nucleotide, fitting the enzyme's specificity.

This pyrimidine preference is primarily governed by the B1 subsite of the enzyme's active site, which is thought to exclusively bind pyrimidine bases. proteopedia.org A key amino acid residue, Threonine 45 (Thr45), is located adjacent to this site and is the principal determinant of this specificity. proteopedia.org The side chain of Thr45 forms specific hydrogen bonds with the pyrimidine base, contributing to favorable binding energy. proteopedia.orgnih.gov Conversely, the same side chain creates steric hindrance that prevents the larger purine (B94841) bases (adenine and guanine) from binding effectively in the B1 site. proteopedia.org Studies have shown that mutating Thr45 to a smaller residue like glycine (B1666218) allows purines to bind more readily, and the enzyme loses its strict pyrimidine specificity, cleaving after adenine (B156593) residues at a significantly increased rate. proteopedia.orgnih.gov Wild-type RNase A can cleave an RNA strand after a cytosine residue up to 106-fold faster than after an adenine residue. nih.gov

The enzyme's interaction with the phosphate linkage is also critical, anchoring the substrate in the correct orientation for catalysis. The 3'-phosphate moiety is held in place by several hydrogen bonding interactions involving key active site residues, including His119. researchgate.net

Chromogenic Transformation and Detection Principles

The utility of this compound as a substrate is not just due to its specific hydrolysis by RNase A, but also to the subsequent, spontaneous chemical reaction that produces a visible signal. nih.govnih.gov

The first step of the RNase A catalytic cycle cleaves the phosphodiester bond in this compound, releasing the indolyl moiety. nih.govnih.gov The immediate product is a halogenated indol-3-ol (5-bromo-4-chloro-indoxyl). nih.govcanvaxbiotech.com This indoxyl intermediate is highly unstable and rapidly undergoes a process of dimerization and aerobic oxidation. nih.govnih.gov Two molecules of the indoxyl condense and are oxidized by dissolved oxygen in the aqueous environment. This reaction yields 5,5'-dibromo-4,4'-dichloroindigo, an intensely dark blue compound that is insoluble and precipitates out of solution. nih.govnih.gov The formation of this precipitate provides a clear, localized signal of enzyme activity.

The formation of the 5,5'-dibromo-4,4'-dichloroindigo precipitate allows for the simple visual detection of RNase A activity. Furthermore, the intense color of the indigo (B80030) dye can be leveraged for quantitative analysis. Indigo compounds are known for their strong absorption of light in the visible spectrum. researchgate.net Although the insoluble nature of the final product can complicate direct spectrophotometric measurements in solution, the product can be solubilized in organic solvents like dimethylformamide (DMF) for analysis. canvaxbiotech.com For instance, a similar compound, 5,5′-dibromoindigo, has been characterized using UV-visible spectroscopy. researchgate.net The maximum absorption (λmax) of indigo dyes typically falls in the 600-620 nm range, providing a distinct wavelength for monitoring the reaction progress and quantifying the amount of product formed, which is directly proportional to the RNase A activity. researchgate.net

Kinetic Characterization of this compound Hydrolysis by RNase A

For comparison, the well-characterized hydrolysis of the dinucleotide Uridylyl(3'→5')adenosine (UpA) by RNase A proceeds with high efficiency. The differing characteristics highlight the trade-off between signaling properties and catalytic speed in substrate design.

| Property | This compound | Uridylyl(3'→5')adenosine (UpA) |

|---|---|---|

| Detection Method | Colorimetric (Formation of blue precipitate) nih.govnih.gov | Chromatographic or Spectrophotometric (UV absorbance change) nih.gov |

| Catalytic Efficiency (kcat/Km) | Reported as low raineslab.com | 2.3 × 106 M-1s-1 (at pH 6.0) nih.gov |

| Primary Advantage | Strong, visible signal for qualitative and plate-based assays nih.gov | High turnover rate, suitable for detailed kinetic studies nih.gov |

Determination of Apparent Michaelis-Menten Parameters (K_m, V_max)

Preliminary kinetic analysis of the RNase A-catalyzed hydrolysis of this compound has been conducted to determine its apparent Michaelis-Menten parameters. The hydrolysis of this compound by RNase A yields uridine-3'-phosphate and a halogenated indol-3-ol. This intermediate product subsequently undergoes rapid aerobic oxidation to form the intensely colored dark blue pigment, 5,5'-dibromo-4,4'-dichloroindigo, a process that can be monitored spectrophotometrically. oup.com

The apparent Michaelis constant (K_m) for this compound in this reaction was found to be approximately 7 mM. oup.com The K_m value is an indicator of the affinity of the enzyme for its substrate; a higher K_m value generally suggests a lower affinity. The turnover number (k_cat), which represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time, was determined to be approximately 8 s⁻¹. oup.com The maximal velocity (V_max) is directly proportional to the turnover number and the enzyme concentration.

| Parameter | Value |

|---|---|

| Apparent Michaelis Constant (K_m) | ~7 mM |

| Turnover Number (k_cat) | ~8 s⁻¹ |

Comparative Analysis of this compound Kinetic Parameters with Other Ribonucleolytic Substrates

To contextualize the enzymatic efficiency of this compound, its kinetic parameters can be compared with those of other well-characterized ribonucleolytic substrates. One such substrate is cytidine 2',3'-cyclic monophosphate (cCMP).

The enzymatic hydrolysis of this compound by RNase A exhibits a significantly higher apparent K_m value (~7 mM) compared to that of cCMP (0.54 mM). oup.com This suggests that RNase A has a lower affinity for this compound than for cCMP. Conversely, the turnover number for this compound (~8 s⁻¹) is notably higher than that for cCMP (1.4 s⁻¹). oup.com This indicates that once this compound is bound to the active site of RNase A, it is converted to product at a faster rate than cCMP.

| Substrate | Apparent Michaelis Constant (K_m) | Turnover Number (k_cat) |

|---|---|---|

| This compound | ~7 mM | ~8 s⁻¹ |

| cCMP | 0.54 mM | 1.4 s⁻¹ |

Synthesis and Analytical Characterization for Research Methodologies

Chromatographic and Spectroscopic Methods for U-3'-BCIP Analysis in Research Settings

A suite of analytical techniques is used to verify the quality of synthesized this compound, confirming its purity, structure, and concentration.

HPLC is an indispensable tool for the analysis of this compound. It is used to determine the purity of the final product and to quantify its concentration in solutions. Ion-pair reversed-phase HPLC (IP-RP-HPLC) is particularly well-suited for analyzing nucleotides and their derivatives. nih.gov

In a typical HPLC analysis of this compound, a C18 column would be used with a mobile phase gradient. The mobile phase often consists of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic modifier like acetonitrile (B52724) or methanol. advion.com By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately assessed. For quantification, the peak area is compared against a calibration curve generated from standards of known concentration.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 50% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 260 nm and 290 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for method development based on common practices for nucleotide analysis. advion.com

UV-Vis spectroscopy is a fundamental technique used for the characterization of this compound. youtube.compsu.edu The molecule possesses distinct chromophores—the uracil (B121893) base and the 5-bromo-4-chloroindolyl group—which absorb light in the UV region. The absorption of UV or visible radiation corresponds to electronic transitions within the molecule. psu.eduyoutube.com

The UV spectrum of this compound is expected to show characteristic absorption maxima. The uracil ring typically absorbs around 260 nm, while the indolyl moiety will contribute to absorption at a different wavelength, likely around 290-300 nm. The spectrum serves as a fingerprint for the compound's identification. Furthermore, UV-Vis spectroscopy can be used to monitor the progress of the synthesis by observing the appearance of the product's characteristic absorption peaks or the disappearance of a reactant's peak. It is also the primary method for determining the concentration of the compound in solution, using the Beer-Lambert law. youtube.com

Table 2: Expected UV-Vis Absorption Maxima for this compound and its Components

| Compound/Moiety | Approximate λmax (nm) |

|---|---|

| Uridine (B1682114) | ~262 |

| 5-Bromo-4-chloroindolyl phosphate (B84403) | ~295 |

Note: These are approximate values; the exact maxima can be influenced by the solvent and the electronic coupling between the moieties in the final molecule.

Mass spectrometry (MS) is a powerful technique for the definitive structural confirmation of this compound and the identification of any process-related impurities. rsc.org By measuring the mass-to-charge ratio (m/z) of the ionized molecule, MS provides a precise determination of its molecular weight.

For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would typically be used, often in negative ion mode (ESI-), to detect the deprotonated molecular ion [M-H]⁻. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps to confirm the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) can be employed for structural elucidation. In an MS/MS experiment, the parent ion of this compound is isolated and fragmented. The resulting fragmentation pattern provides a wealth of structural information, confirming the connectivity of the uridine, phosphate, and indolyl components. This technique is also invaluable for impurity profiling, as the fragmentation patterns of unknown peaks in the HPLC chromatogram can be used to identify them as starting materials, byproducts, or degradation products. osti.gov Combining HPLC with MS (HPLC-MS) allows for the separation and identification of these impurities in a single analytical run. advion.com

Methodological Applications of U 3 Bcip in Biological Research

In Vitro Enzymatic Assays Utilizing U-3'-BCIP

The properties of this compound also lend themselves to various in vitro enzymatic assay formats, extending its utility beyond the screening of recombinant clones.

While the direct application of this compound in high-throughput screening (HTS) for RNase A modulators is not widely documented, the principle of its colorimetric readout is amenable to such applications. In a hypothetical HTS assay, the reaction between RNase A and this compound would be carried out in a multi-well plate format. The addition of potential inhibitors to the wells would result in a decrease in the intensity of the blue color produced, allowing for the identification of inhibitory compounds.

However, for HTS applications, fluorescent and fluorescence resonance energy transfer (FRET) based assays are often preferred due to their higher sensitivity and lower interference from colored compounds in screening libraries.

The use of this compound in an Enzyme-Linked Immunosorbent Assay (ELISA) format for the detection of RNase-linked antibodies is not a commonly reported application. Standard ELISA protocols typically employ enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP) conjugated to antibodies. For AP, the substrate of choice is often p-Nitrophenyl Phosphate (B84403) (pNPP) for a soluble yellow product or BCIP in combination with Nitro Blue Tetrazolium (NBT) for a precipitated dark-purple/blue product.

While theoretically an antibody could be conjugated to RNase A and detected with this compound, this approach is not conventional. The established and highly sensitive methods using AP and HRP have made the development of an RNase A-based ELISA with this compound largely unnecessary.

Histochemical and Cytochemical Applications of Indolyl Phosphate Chromophores (General BCIP context)

The 5-bromo-4-chloro-3-indolyl phosphate (BCIP) moiety of this compound is a well-established chromogenic substrate for alkaline phosphatase in histochemical and cytochemical staining. In these applications, BCIP is typically used in conjunction with Nitro Blue Tetrazolium (NBT).

The enzymatic removal of the phosphate group from BCIP by alkaline phosphatase generates an indoxyl intermediate. This intermediate then reduces NBT to an insoluble, dark-blue to purple diformazan precipitate. Simultaneously, the indoxyl is oxidized and dimerizes to form the blue indigo (B80030) dye. The combination of these two colored products results in an intense, stable, and finely granular precipitate at the site of enzyme activity.

This BCIP/NBT substrate system is widely used in a variety of techniques:

Immunohistochemistry (IHC): For the visualization of antigens in tissue sections where the secondary antibody is conjugated to alkaline phosphatase.

In Situ Hybridization (ISH): For the detection of specific nucleic acid sequences (DNA or RNA) in cells and tissues. In this method, a labeled probe binds to the target sequence, and this probe is then detected with an antibody-alkaline phosphatase conjugate.

Western Blotting: For the detection of proteins on a membrane that have been separated by gel electrophoresis.

The intense color and insolubility of the final product provide excellent resolution and sensitivity, allowing for the precise localization of target molecules within cellular and tissue structures.

Co-precipitation with Nitro Blue Tetrazolium (NBT) for Visualizing Enzymatic Activity

The combination of 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) and Nitro Blue Tetrazolium (NBT) serves as a widely used chromogenic substrate system for the detection of alkaline phosphatase (AP) activity in a variety of molecular biology techniques. biotium.comcreative-enzymes.comkementec.com The underlying principle of this detection method is a two-step enzymatic and chemical reaction that results in the formation of a distinctly colored, insoluble precipitate at the site of enzymatic activity.

The process is initiated when alkaline phosphatase hydrolyzes the phosphate group from the BCIP molecule. kementec.comthermofisher.com This enzymatic cleavage generates a product that subsequently undergoes oxidation. In this reaction system, NBT functions as the oxidant. biotium.comsigmaaldrich.com The reduction of NBT leads to the formation of an insoluble, dark blue to purple diformazan precipitate. thermofisher.comnacalai.comabcam.com This co-precipitation of the oxidized BCIP product and the reduced NBT results in an intense, stable color, providing a sensitive and visually discernible signal of alkaline phosphatase presence and activity. kementec.cominterchim.fr The resulting precipitate is resistant to fading upon exposure to light, ensuring a durable record of the experimental results. interchim.frsigmaaldrich.com

This BCIP/NBT substrate system is a popular choice for applications such as immunoblotting, immunohistochemistry, and in situ hybridization due to the high sensitivity and the clear, localized color development it provides. interchim.frthermofisher.com The reaction produces a dark blue/violet precipitate, which allows for straightforward visual identification of the target molecule or enzyme activity. biotium.com

Table 1: Key Components and Products in BCIP/NBT Visualization

| Component | Role in Reaction | Resulting Product |

| BCIP (5-Bromo-4-chloro-3-indolyl phosphate) | Substrate for Alkaline Phosphatase | Oxidized Indigo Precipitate (Blue) |

| NBT (Nitro Blue Tetrazolium) | Oxidizing Agent | Diformazan Precipitate (Purple) |

| Alkaline Phosphatase (AP) | Enzyme | Catalyzes the hydrolysis of BCIP |

Specific Use in Alkaline Phosphatase Staining in Biological Research (BCIP/NBT)

The BCIP/NBT system is a cornerstone for the chromogenic detection of alkaline phosphatase in numerous biological research applications. biotium.comthermofisher.com Its utility is particularly prominent in Western blotting and immunohistochemistry, where it is employed to visualize the location of an AP-conjugated antibody. interchim.frnacalaiusa.com

In Western blotting, after the transfer of proteins to a membrane, the membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to alkaline phosphatase. The addition of the BCIP/NBT solution then leads to the development of a dark blue or purple band at the location of the target protein, allowing for its identification and semi-quantification. sigmaaldrich.comnacalaiusa.com The reaction is typically allowed to proceed for 5 to 30 minutes until the desired signal intensity is achieved, after which it is stopped by washing with deionized water. kementec.com

Similarly, in immunohistochemistry and immunocytochemistry, this substrate system is used to detect the presence and localization of antigens in tissue sections or cells. thermofisher.comnacalaiusa.com The intense color of the precipitate provides excellent contrast for microscopic examination, revealing the specific sites of alkaline phosphatase activity within the sample. researchgate.net The BCIP/NBT staining can also be used for the detection of endogenous alkaline phosphatase activity in certain cell types, such as iPS or osteoblast cells. nacalaiusa.com

The reaction is known for its sensitivity, with the ability to detect picogram levels of biotinylated DNA in blotting procedures when used with a streptavidin-alkaline phosphatase conjugate. thermofisher.com The stability of the final colored precipitate makes it suitable for long-term storage and documentation of results. interchim.fr

Table 2: Applications of BCIP/NBT in Alkaline Phosphatase Staining

| Application | Description |

| Western Blotting | Detection of specific proteins on a membrane, visualized as colored bands. |

| Immunohistochemistry (IHC) | Localization of antigens in tissue sections, visualized by colored precipitates. |

| Immunocytochemistry (ICC) | Detection of antigens within cells. |

| In Situ Hybridization (ISH) | Detection of specific nucleic acid sequences in tissues or cells. |

| Endogenous AP Detection | Staining of cells that naturally express alkaline phosphatase. |

Studies on RNase A Function and Localization in Biological Systems (Implied by in vivo assaying)

Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate (this compound) has been synthesized and identified as a chromogenic substrate for bovine pancreatic ribonuclease A (RNase A). oup.comnih.gov This compound provides a valuable tool for studying the function and localization of RNase A, particularly through in vivo assays. oup.comnih.gov

The principle behind the use of this compound in RNase A detection is analogous to the BCIP/NBT system for alkaline phosphatase. RNase A catalyzes the hydrolysis of the phosphodiester bond in this compound. oup.comnih.gov This enzymatic cleavage releases a halogenated indol-3-ol. This intermediate product then undergoes rapid aerobic oxidation, resulting in the formation of a dark blue precipitate, 5,5'-dibromo-4,4'-dichloroindigo. oup.comnih.gov

The development of this colored product in the presence of RNase A allows for the visual detection of the enzyme's activity. Preliminary kinetic studies have shown that this compound is a practical substrate for assaying RNase A activity. oup.comnih.gov This has significant implications for in vivo studies, such as screening bacterial colonies for the expression of active RNase A in recombinant DNA applications. oup.comnih.gov By incorporating this compound into the growth medium, colonies expressing active RNase A can be easily identified by their blue coloration. oup.com

This method provides a direct visual readout of RNase A function and can be adapted for various in vivo and in vitro assay formats to study enzyme localization and activity within biological systems. oup.com The chromogenic nature of the assay simplifies the detection process, making it a useful technique in molecular biology and enzymology research. oup.comnih.gov

Table 3: this compound in the Study of RNase A

| Feature | Description |

| Substrate | Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate (this compound) |

| Enzyme | Bovine Pancreatic Ribonuclease A (RNase A) |

| Reaction | Hydrolysis of the phosphodiester bond in this compound by RNase A. |

| Product | 5,5'-dibromo-4,4'-dichloroindigo (dark blue precipitate) |

| Application | In vivo and in vitro assays for RNase A activity and localization, including screening of bacterial colonies. |

Advanced Research Methodologies and Techniques Utilizing U 3 Bcip

Development of Miniaturized and Automated U-3'-BCIP-based Enzymatic Assays

The use of this compound in enzymatic assays lends itself to miniaturization and automation. Miniaturized assays offer advantages such as reduced reagent consumption and increased throughput, while automation improves precision and reduces manual errors. beckman.comthermofisher.com Automated systems, including those utilizing liquid handlers, can precisely transfer small volumes of enzymes and substrates like this compound into multi-well plates, enabling high-throughput screening of enzyme activity. beckman.comthermofisher.com The chromogenic nature of the this compound reaction allows for straightforward detection using standard plate readers, facilitating the automation of data acquisition. thermofisher.com This approach is particularly valuable in screening large libraries of potential enzyme inhibitors or in high-throughput analysis of enzyme variants.

Integration of this compound with Microfluidic Platforms for Single-Cell Enzyme Analysis

Microfluidic platforms enable the manipulation and analysis of fluids at the microliter to nanoliter scale, allowing for experiments at the single-cell level. osaka-u.ac.jpnih.govwophotonics.com Integrating chromogenic substrates like this compound into microfluidic devices allows for the localized detection of enzyme activity within individual cells or in precisely controlled micro-compartments. osaka-u.ac.jpnih.gov This is particularly useful for studying cellular heterogeneity, where enzyme activity can vary significantly between individual cells in a population. nih.govnih.gov Droplet microfluidics, which encapsulates single cells or molecules within tiny droplets, provides isolated reaction environments where this compound can be used to detect enzyme activity with high sensitivity. nih.govvu.ltethz.ch This integration facilitates high-throughput screening and analysis of enzymatic activity in a confined volume, offering advantages in terms of speed and reduced sample size. nih.govvu.ltethz.ch

Utilization in Investigating the Specificity and Promiscuity of RNase A and Related Enzymes

This compound is a specific substrate for RNase A, making it a valuable tool for studying the enzyme's substrate specificity and potential promiscuity. nih.govnih.govnih.gov By using this compound alongside other potential substrates, researchers can characterize the range of molecules that RNase A can cleave and understand the factors influencing its catalytic preferences. nih.gov Studies investigating mutations in RNase A, such as the T45G variant, have utilized specific substrates to probe the role of particular amino acid residues in substrate binding and catalytic efficiency. nih.gov While this compound is specific for RNase A, understanding its reaction with this enzyme can inform studies on the specificity and promiscuity of related ribonucleases, which share structural and catalytic features but may exhibit different substrate preferences. solisbiodyne.comeurekaselect.com

Application in Enzyme Engineering and Directed Evolution Studies

Enzyme engineering and directed evolution aim to modify enzymes to enhance their properties, such as activity, stability, or specificity. nih.govwikipedia.orgillinois.edu High-throughput screening methods are crucial for identifying improved enzyme variants from large libraries generated through mutagenesis. illinois.eduuclouvain.be Chromogenic substrates like this compound can be employed in these screening processes to quickly identify variants with altered or enhanced RNase A activity. nih.govnih.govuclouvain.be For instance, if the goal is to engineer an RNase A variant with increased activity towards a specific RNA sequence, a this compound-based assay could be used as an initial screen to identify variants with generally higher catalytic turnover, which can then be further characterized with more specific substrates. The visual output of the this compound reaction is well-suited for high-throughput screening formats, including those in miniaturized or automated systems. nih.govnih.govbeckman.comthermofisher.com

Computational Approaches in U 3 Bcip Research

Molecular Docking and Dynamics Simulations of U-3'-BCIP with Ribonuclease A

While specific molecular docking and dynamics simulation studies exclusively focused on the this compound-RNase A complex are not extensively documented in publicly available literature, the wealth of computational research on RNase A with various nucleotide substrates allows for the construction of a well-founded theoretical framework for this specific interaction. These studies collectively provide a robust model for understanding how this compound likely binds to and is processed by RNase A.

Molecular docking simulations are instrumental in predicting the most probable binding orientation of a substrate within the active site of an enzyme. For this compound, it is anticipated that the uridine (B1682114) moiety would occupy the pyrimidine-specific binding site (B1) of RNase A. The ribose and the 3'-phosphate group would be positioned in the catalytic site (P1), poised for cleavage. The 5-bromo-4-chloroindol-3-yl group, being the larger, more hydrophobic part of the molecule, would likely be oriented towards the solvent-exposed surface or interact with less specific subsites of the enzyme.

The predicted interaction network, based on studies with similar substrates, would involve key active site residues of RNase A. Hydrogen bonds are expected to form between the uracil (B121893) base of this compound and the side chain of Threonine 45 (Thr45). The phosphate (B84403) group is predicted to be stabilized by interactions with the positively charged side chains of Lysine (B10760008) 41 (Lys41) and Histidine 119 (His119), as well as the backbone amide of Phenylalanine 120 (Phe120). Histidine 12 (His12) is positioned to act as the general base in the catalytic mechanism, abstracting a proton from the 2'-hydroxyl group of the ribose.

Table 1: Predicted Key Interactions between this compound and Ribonuclease A

| This compound Moiety | Interacting RNase A Residue | Predicted Interaction Type |

|---|---|---|

| Uracil Base | Thr45 | Hydrogen Bond |

| Phosphate Group | Lys41 | Electrostatic Interaction, Hydrogen Bond |

| Phosphate Group | His119 | Electrostatic Interaction, Hydrogen Bond |

| Phosphate Group | Phe120 (backbone) | Hydrogen Bond |

| 2'-Hydroxyl | His12 | Hydrogen Bond (Proton Abstraction) |

Molecular dynamics (MD) simulations provide a means to explore the dynamic nature of the enzyme-substrate complex and the conformational changes that occur during the enzymatic reaction. While specific MD studies on this compound are not available, simulations of RNase A with other substrates reveal significant flexibility in the active site loops. nih.gov Upon substrate binding, these loops can adopt more closed conformations, sequestering the substrate from the bulk solvent and creating an optimal environment for catalysis.

During the hydrolysis of this compound, it is expected that the ribose moiety would undergo a pucker transition, facilitating the in-line attack of the 2'-hydroxyl on the phosphorus atom. MD simulations could track the movement of key catalytic residues, such as His12 and His119, as they perform their roles as a general base and a general acid, respectively. The simulations would also capture the release of the 5-bromo-4-chloro-3-indoxyl product and the subsequent conformational relaxation of the enzyme to its unbound state.

Quantum Chemical Studies of this compound Reactivity and Chromophore Formation

Quantum chemical calculations offer a deeper understanding of the electronic rearrangements that occur during chemical reactions, providing insights into reaction mechanisms and energetics that are not accessible through classical molecular mechanics simulations.

The formation of the 5,5'-dibromo-4,4'-dichloroindigo dye from two molecules of 5-bromo-4-chloro-3-indoxyl involves an oxidative dimerization process. nih.gov Quantum chemical studies can elucidate the electron transfer mechanisms involved in this oxidation. The initial step is the deprotonation of the hydroxyl group of the indoxyl, followed by a one-electron oxidation to form a radical species. These radicals then dimerize, and a subsequent oxidation and rearrangement lead to the final indigo (B80030) dye. Quantum calculations can model the electronic structure of the intermediates and transition states in this process, providing a detailed picture of the electron flow.

Table 2: Key Steps in the Oxidative Dimerization of 5-bromo-4-chloro-3-indoxyl

| Step | Description | Computational Insight |

|---|---|---|

| 1 | Deprotonation | Calculation of pKa and electrostatic potential maps. |

| 2 | One-electron oxidation | Modeling of redox potentials and spin density distribution in the radical intermediate. |

| 3 | Dimerization | Calculation of the reaction energy and activation barrier for the coupling of two radicals. |

| 4 | Final oxidation and rearrangement | Elucidation of the electronic mechanism leading to the conjugated indigo system. |

Quantum mechanics/molecular mechanics (QM/MM) methods are particularly suited for studying enzymatic reactions. In this approach, the reacting part of the system (e.g., the scissile phosphate bond of this compound and the key active site residues of RNase A) is treated with a high level of quantum chemical theory, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field.

A QM/MM study of the hydrolysis of this compound by RNase A would provide detailed energetic and mechanistic insights. It would allow for the calculation of the reaction energy profile, including the energies of the reactants, transition states, and products. This would help to elucidate the catalytic effect of the enzyme by quantifying the reduction in the activation energy barrier compared to the uncatalyzed reaction in solution. Furthermore, such studies can provide detailed information on the charge distribution and bonding changes throughout the reaction, confirming the roles of key residues in stabilizing the transition state.

In Silico Design and Virtual Screening of Novel this compound Analogues

The structural and mechanistic information obtained from computational studies can be leveraged for the in silico design and virtual screening of novel this compound analogues with improved properties. For example, analogues with higher binding affinity or faster turnover rates could be designed by modifying the uridine base or the indolyl group.

Virtual screening of chemical libraries could be employed to identify new chromogenic or fluorogenic substrates for RNase A. This would involve docking a large number of compounds into the active site of RNase A and scoring them based on their predicted binding affinity and orientation. Promising candidates could then be synthesized and tested experimentally. Furthermore, computational methods could be used to predict the spectral properties of the resulting chromophores, aiding in the design of substrates that produce colors other than blue, which could be useful for multiplexed detection assays. The principles of rational drug design, often guided by computational chemistry, can be adapted for the development of novel enzyme substrates with tailored specificities and kinetic profiles.

Structure-Activity Relationship (SAR) Exploration for Enhanced Substrate Properties

The exploration of Structure-Activity Relationships (SAR) through computational means is a cornerstone of modern drug and substrate design. For this compound, this would involve systematically modifying its chemical structure in silico and calculating the predicted impact of these changes on its properties as a substrate. The primary goals would be to enhance characteristics such as sensitivity, turnover rate, or stability.

Computational SAR studies would typically involve:

Molecular Docking: Simulating the binding of this compound analogs within the active site of a target nuclease, such as RNase A. This can predict binding affinity and orientation, providing insights into how modifications to the uridine, phosphate, or indole (B1671886) moieties might improve interaction with key amino acid residues.

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can model the enzymatic reaction itself, providing a deeper understanding of the catalytic mechanism and how structural changes to the substrate affect the energetics of the transition state.

A hypothetical SAR study on this compound might explore modifications to the halogen substituents on the indole ring. The electronic and steric properties of these substituents are crucial for the subsequent dimerization and color formation. A computational approach could predict how different halogens (e.g., fluorine, iodine) or other electron-withdrawing groups at various positions might alter the electrochemical properties of the resulting indolyl radical, potentially leading to a more intense or stable chromophore.

Table 1: Hypothetical SAR Data for this compound Analogs This table is for illustrative purposes to show how data from a computational SAR study might be presented.

| Analog | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Turnover Rate (k_cat) |

|---|---|---|---|

| This compound | 5-bromo-4-chloroindole | -7.5 | 1.0 (Reference) |

| Analog 1 | 5,6-dichloroindole | -7.8 | 1.2 |

| Analog 2 | 5-bromo-6-chloroindole | -7.3 | 0.9 |

| Analog 3 | 5-iodo-4-chloroindole | -7.6 | 1.1 |

Computational Prediction of Substrate Specificity for Other Nucleases

While this compound is primarily known as a substrate for RNase A, computational methods could rapidly screen its potential as a substrate for a wide range of other nucleases. This in silico screening can save significant time and resources compared to traditional laboratory-based high-throughput screening.

The process would involve:

Creating a Virtual Nuclease Library: Assembling the 3D structural models of various nucleases from different families (e.g., DNases, other RNases, phosphodiesterases).

Ensemble Docking: Docking the this compound molecule into the active site of each nuclease in the library. This would generate a ranked list of potential enzymes based on predicted binding affinity and the suitability of the binding pose for catalysis.

Molecular Dynamics (MD) Simulations: For the most promising candidates from docking studies, MD simulations can be run to assess the stability of the enzyme-substrate complex over time and to observe conformational changes that might be necessary for the reaction to occur.

This approach could identify novel applications for this compound or guide the development of new substrates tailored to specific nucleases of interest in diagnostics or molecular biology. For instance, docking studies might reveal that a particular bacterial nuclease has a binding pocket that can accommodate the bromo-chloro-indole group more favorably than RNase A, suggesting a potential new use for this compound in detecting specific pathogens.

Table 2: Hypothetical Screening of this compound Against Various Nucleases This table is for illustrative purposes to show how data from a computational prediction study might be presented.

| Nuclease | Organism | Docking Score (kcal/mol) | Predicted Activity |

|---|---|---|---|

| RNase A | Bos taurus | -7.5 | High |

| DNase I | Homo sapiens | -4.2 | Low / Unlikely |

| S1 Nuclease | Aspergillus oryzae | -6.8 | Moderate |

| RNase T1 | Aspergillus oryzae | -6.5 | Moderate |

Challenges and Future Directions in U 3 Bcip Research

Refinement of U-3'-BCIP-based Assays for Enhanced Sensitivity and Specificity

A significant area of focus is the improvement of assays utilizing this compound to achieve higher sensitivity and specificity. Current methods, while robust for applications like screening bacterial colonies, may require enhancement for detecting minute quantities of RNase A or for use in complex biological matrices where interfering substances can be prevalent.

Sensitivity Enhancement: Strategies to boost the sensitivity of enzyme-linked assays often involve signal amplification. nih.gov For this compound, this could involve optimizing reaction conditions to maximize the turnover rate and the yield of the indigo (B80030) precipitate. Another approach is the use of signal-enhancing agents that can accelerate the oxidative dimerization of the indolyl alcohol intermediate or stabilize the final indigo product. Furthermore, advanced detection instrumentation capable of quantifying low levels of the colored precipitate with high precision could lower the limit of detection. The inherent insolubility of the indigo dye, while useful for localization, can present challenges for quantitative solution-based assays; methodologies to solubilize the indigo product for spectrophotometric analysis have been developed for other indolyl-based substrates and could be adapted for this compound. nih.gov

Specificity Improvement: Enhancing the specificity of this compound-based assays involves minimizing the non-enzymatic hydrolysis of the substrate and reducing interference from other enzymes. The molecular structure of this compound is designed for specificity towards ribonucleases that cleave the 3'-phosphate linkage. nih.gov However, in complex biological samples, other phosphodiesterases might exhibit some level of activity towards this compound. Research into developing more selective RNase A inhibitors that can be used in control experiments would help to distinguish RNase A activity from that of other nucleases. nih.govfrontiersin.org Additionally, modifications to the uridine (B1682114) moiety of the this compound molecule could be explored to create substrates that are more exclusively recognized by RNase A, thereby reducing off-target enzymatic cleavage. nih.gov

Below is a table summarizing potential strategies for assay refinement.

| Parameter | Challenge | Potential Refinement Strategy |

| Sensitivity | Detection of low RNase A concentrations. | Optimization of reaction kinetics; use of signal enhancers; advanced instrumentation for precipitate detection; solubilization of the indigo product for solution-based measurement. nih.govnih.gov |

| Specificity | Interference from other phosphodiesterases; non-enzymatic substrate degradation. | Development of highly selective RNase A inhibitors for control experiments; structural modification of the this compound uridine component to enhance enzyme recognition. nih.govfrontiersin.org |

Exploration of this compound Derivatives with Altered Spectroscopic Characteristics

The dark blue color of the 5,5'-dibromo-4,4'-dichloroindigo product of the this compound reaction is a defining feature. However, the development of this compound derivatives that produce indigo dyes of different colors could significantly expand its utility, particularly in multiplexing applications where multiple enzyme activities are detected simultaneously.

The spectroscopic properties of indigoid dyes are known to be influenced by the nature and position of substituents on the indole (B1671886) ring. researchgate.net Introducing different halogen atoms or other functional groups onto the indolyl moiety of this compound could shift the absorption maximum of the resulting indigo dye, leading to a palette of colors. rsisinternational.org For instance, altering the halogenation pattern could potentially yield precipitates that are red, purple, or green. nih.gov This would enable the simultaneous detection of RNase A and other enzymes using a set of indolyl-based substrates, each yielding a distinctly colored product.

The synthesis of such derivatives would require sophisticated organic chemistry to modify the starting indolyl compound before its phosphorylation and subsequent coupling to uridine. rsc.org The challenge lies not only in the synthesis but also in ensuring that the new derivatives retain their properties as efficient substrates for RNase A and that the resulting colored products are stable and insoluble.

The following table outlines hypothetical this compound derivatives and their potential spectroscopic outcomes.

| Indolyl Moiety Modification | Potential Indigo Product | Hypothetical Color | Potential Application |

| 5-bromo-6-chloroindolyl | 5,5'-dibromo-6,6'-dichloroindigo | Purple/Violet | Multiplex assays with blue-producing substrates. nih.gov |

| 6-chloroindolyl | 6,6'-dichloroindigo | Pink/Rose | Dual-enzyme detection systems. |

| 5-iodo-4-chloroindolyl | 5,5'-diiodo-4,4'-dichloroindigo | Green/Teal | Multi-color colony screening. |

Development of Multi-Enzyme Detection Systems Incorporating this compound

The ability to detect multiple enzymatic activities in a single sample is highly valuable in diagnostics and systems biology research. Future developments could see this compound integrated into multi-enzyme detection systems, where the activity of RNase A is monitored alongside other key enzymes.

One approach is the design of "enzyme cascade" assays. In such a system, the product of one enzymatic reaction serves as the substrate for the next. While a direct cascade involving the this compound product is unlikely, this compound could be used in parallel with other chromogenic or fluorogenic substrates that report on different enzyme activities. For example, in a study of microbial interactions, one might wish to detect RNase A activity from one organism and β-galactosidase activity from another. By incorporating this compound and a substrate like X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), which also produces a blue color, careful experimental design would be needed. However, by using derivatives of this compound that produce different colors, as discussed above, true multiplexing on a single plate would become feasible.

Another avenue is the development of bifunctional or fusion enzymes where RNase A is linked to another enzyme. researchgate.net this compound could be used to report on the RNase A component of such a fusion protein, while a separate substrate would detect the activity of the partner enzyme. This could be useful in studying protein-protein interactions or in developing novel biocatalysts. researchgate.net

Integration of this compound Methodologies with Emerging Omics Technologies

The field of "omics" (genomics, proteomics, metabolomics) aims to provide a comprehensive view of biological systems. Integrating specific enzyme activity assays, such as those using this compound, with these global approaches represents a significant future direction.

Functional Proteomics: Activity-based protein profiling (ABPP) is a powerful strategy in proteomics that uses chemical probes to label and identify active enzymes within complex biological samples. wikipedia.orgnih.govresearchgate.net While this compound is a substrate and not a covalent probe, its principle can be adapted for functional proteomics. For instance, this compound could be used in high-throughput screening formats to identify conditions or compounds that modulate RNase A activity within a proteome. nih.govresearchgate.net This provides a layer of functional information that is not available from standard proteomics, which primarily measures protein abundance. nih.gov

Functional Genomics: In functional genomics, researchers seek to understand the function of genes. This compound can be employed as a reporter in genetic screens. For example, a library of gene knockouts or overexpression constructs could be screened for their effect on RNase A secretion or activity. Colonies expressing active RNase A would be identified by the formation of the blue indigo precipitate upon growth on a medium containing this compound. nih.govnih.gov This could help to uncover novel genes involved in the regulation of ribonuclease activity.

The integration of this compound with omics technologies is summarized in the table below.

| Omics Field | Integration Approach | Potential Application |

| Proteomics | Activity-based screening in cell lysates or on protein microarrays. | Identifying modulators of RNase A activity; functional annotation of uncharacterized ribonucleases. wikipedia.orgresearchgate.net |

| Genomics | Reporter system for genetic screens. | Discovering genes that regulate RNase A expression, secretion, or activity. nih.govnih.gov |

| Metabolomics | Assessing the impact of metabolic states on extracellular RNase activity. | Understanding the interplay between metabolism and RNA degradation pathways. |

Contribution of this compound Research to Advancements in Fundamental Enzymology and Bioanalytical Tool Development

The study and further development of this compound and its derivatives contribute to the broader fields of enzymology and the creation of new bioanalytical tools.

Fundamental Enzymology: Detailed kinetic analysis of RNase A with a series of modified this compound substrates can provide valuable insights into the enzyme's substrate specificity and catalytic mechanism. frontiersin.orgthermofisher.com By systematically altering the structure of the uridine and indolyl moieties, researchers can probe the specific interactions within the enzyme's active site that are crucial for binding and catalysis. This knowledge can then be applied to the rational design of more potent and specific RNase A inhibitors or to the engineering of RNase A variants with novel properties. frontiersin.org

Bioanalytical Tool Development: this compound is part of a larger family of indolyl-based chromogenic and fluorogenic substrates. nih.gov Research into new this compound derivatives, with varied colors or improved reaction kinetics, drives innovation in the synthesis of novel reporter molecules. mdpi.com The challenges associated with quantifying an insoluble product have also spurred the development of new analytical techniques, including methods for product solubilization and advanced imaging for solid-phase assays. nih.gov These advancements are not limited to the study of RNase A but can be applied to the detection of a wide range of other enzymes for which indolyl-based substrates can be designed.

The ongoing research on this compound and related compounds continues to push the boundaries of enzyme detection, contributing to a deeper understanding of enzyme function and expanding the toolkit available to biochemists and molecular biologists.

Q & A

Basic: How can researchers formulate a focused research question to investigate U-3'-Bcip's mechanism of action in enzymatic inhibition?

Methodological Answer:

Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure the question. For example:

- Population/Problem : Target enzyme (e.g., kinase X) and its role in a specific pathway.

- Intervention : this compound’s binding affinity or inhibitory concentration.

- Comparison : Existing inhibitors or control compounds.

- Outcome : Quantifiable metrics like IC50, kinetic parameters, or structural changes.

Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses gaps in literature, such as unexplored binding sites or unresolved kinetic data .

Basic: What experimental design principles should guide the synthesis and characterization of this compound?

Methodological Answer:

- Synthesis : Follow protocols from primary literature for analogous compounds, ensuring reproducibility by documenting solvent systems, temperatures, and catalysts. Validate purity via HPLC or NMR (report δ-values and coupling constants).

- Characterization : Use spectroscopic methods (e.g., FTIR for functional groups, mass spectrometry for molecular weight). Include negative controls (e.g., solvent-only samples) and triplicate measurements to assess variability .

- Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental sections, limiting main text to critical data and relegating extensive syntheses to supplementary materials .

Advanced: How should researchers resolve contradictions in this compound’s reported efficacy across different in vitro and in vivo models?

Methodological Answer:

- Systematic Review : Conduct a meta-analysis of existing studies using databases like PubMed and Web of Science, filtering for variables such as cell lines, dosing regimens, and assay conditions (e.g., pH, temperature) .

- Statistical Reconciliation : Apply multivariate regression to identify confounding factors (e.g., solvent effects, protein concentrations). Use tools like R or Python to model dose-response discrepancies.

- Replication Studies : Design experiments to replicate conflicting results under standardized conditions, including orthogonal assays (e.g., fluorescence quenching vs. calorimetry) to cross-validate findings .

Advanced: What strategies optimize this compound’s stability and bioavailability in pharmacokinetic studies?

Methodological Answer:

- Stability Testing : Use accelerated stability protocols (e.g., 40°C/75% RH for 6 months) with LC-MS to monitor degradation products. Compare buffered vs. unbuffered formulations.

- Bioavailability Enhancement : Employ nanoformulation techniques (liposomes, micelles) and validate via in vivo plasma concentration-time profiles. Include crossover studies with control carriers .

- Data Integration : Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to correlate in vitro permeability (Caco-2 assays) with in vivo absorption .

Basic: How to conduct a rigorous literature review to identify gaps in this compound research?

Methodological Answer:

- Search Strategy : Use Boolean operators (e.g., "this compound AND (kinase inhibitor OR mechanism) NOT review") across multiple databases (PubMed, Scopus, SciFinder). Exclude non-peer-reviewed sources.

- Gap Analysis : Map existing studies using tools like PRISMA flow diagrams, highlighting understudied areas (e.g., off-target effects, long-term toxicity). Prioritize gaps using the FINER criteria .

Advanced: How can researchers validate this compound’s target specificity to minimize off-target effects in cellular assays?

Methodological Answer:

- Proteomic Profiling : Use affinity purification mass spectrometry (AP-MS) to identify binding partners in relevant cell lines. Compare with databases like STRING to assess pathway enrichment.

- CRISPR Knockout Models : Generate isogenic cell lines lacking the putative target enzyme; measure this compound’s activity loss to confirm specificity.

- High-Content Screening : Employ multiplexed assays (e.g., IncuCyte) to monitor secondary phenotypes (apoptosis, cell cycle arrest) at varying concentrations .

Basic: What ethical considerations are critical when designing animal studies involving this compound?

Methodological Answer:

- 3Rs Compliance : Apply Replacement (use in silico models first), Reduction (statistical power analysis to minimize sample size), and Refinement (non-invasive monitoring).

- Protocol Approval : Submit detailed plans to institutional ethics committees, including endpoints, pain management, and euthanasia criteria. Reference ARRIVE guidelines for reporting .

Advanced: How to address reproducibility challenges in this compound’s catalytic inhibition assays?

Methodological Answer:

- Standardization : Use certified reference materials (e.g., NIST controls) for equipment calibration. Predefine acceptance criteria for assay parameters (e.g., Z’ factor > 0.5).

- Inter-Lab Validation : Collaborate with external labs to replicate key experiments, sharing raw data via platforms like Zenodo. Use Bland-Altman plots to assess inter-lab variability .

Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report 95% confidence intervals for IC50/EC50 values.

- Error Propagation : Include measurement uncertainties (e.g., pipetting errors) in final calculations. Use ANOVA with post-hoc tests for multi-group comparisons .

Advanced: How can interdisciplinary approaches enhance this compound’s application in drug discovery?

Methodological Answer:

- Computational Docking : Combine molecular dynamics simulations (e.g., GROMACS) with crystallography data to predict binding modes. Validate via mutagenesis studies.

- Systems Biology : Integrate omics data (transcriptomics, metabolomics) to map this compound’s network-level effects. Use pathway analysis tools (IPA, KEGG) to identify synergistic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.